Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate is a synthetic organic compound that features a benzo[d][1,2,3]triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d][1,2,3]triazole ring imparts unique chemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-aminobenzoic acid, which is then esterified to form methyl 4-aminobenzoate. This intermediate undergoes acylation with 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,2,3]triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the ester or amide functionalities, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,2,3]triazole oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in studies exploring its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound can be utilized in the synthesis of advanced polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,2,3]triazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biological pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(1H-1,2,4-triazol-1-yl)acetamido)benzoate: Similar structure but with a 1,2,4-triazole ring.
Methyl 4-(2-(1H-benzotriazol-1-yl)acetamido)benzoate: Similar structure with a different triazole isomer.
Methyl 4-(2-(1H-imidazol-1-yl)acetamido)benzoate: Contains an imidazole ring instead of a triazole ring.
Uniqueness
Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate is unique due to the specific arrangement of the benzo[d][1,2,3]triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
methyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H14N4O3/c1-23-16(22)11-6-8-12(9-7-11)17-15(21)10-20-14-5-3-2-4-13(14)18-19-20/h2-9H,10H2,1H3,(H,17,21) |
InChI Key |
VVVHNZQEZTWYFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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